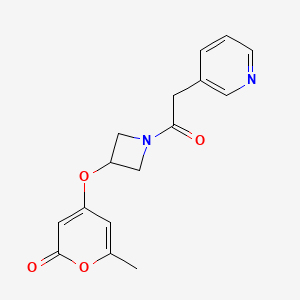
(2S,3S)-2-Methyl-3-(trifluoromethyl)piperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Methyl-3-(trifluoromethyl)piperazine;dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Methyl-3-(trifluoromethyl)piperazine;dihydrochloride is not fully understood, but it is believed to act as a potent agonist of the dopamine and serotonin receptors in the brain. This compound has been shown to increase the release of dopamine and serotonin, leading to increased neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the release of dopamine and serotonin, leading to increased neurotransmission and potential therapeutic effects. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using (2S,3S)-2-Methyl-3-(trifluoromethyl)piperazine;dihydrochloride in laboratory experiments is its high purity and yield, making it suitable for a wide range of applications. Additionally, this compound has been extensively studied, making it a well-characterized compound for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are many potential future directions for the study of (2S,3S)-2-Methyl-3-(trifluoromethyl)piperazine;dihydrochloride. One potential direction is the development of potential therapeutic agents for the treatment of drug addiction and other neurological disorders. Additionally, this compound has potential applications in the development of new anti-inflammatory and antioxidant agents for the treatment of various diseases. Further study of the mechanism of action of this compound may also lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a well-characterized compound with potential applications in various fields, including neuroscience, drug addiction, and the development of new therapeutic agents. The synthesis method for this compound has been optimized to provide high yields of pure compound, making it suitable for laboratory experiments. Further study of this compound may lead to the development of new drugs with improved therapeutic profiles.
Synthesis Methods
The synthesis of (2S,3S)-2-Methyl-3-(trifluoromethyl)piperazine;dihydrochloride involves the reaction of 2-methylpiperazine with trifluoromethyl iodide in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound. This synthesis method has been optimized to provide high yields of pure compound, making it suitable for laboratory experiments.
Scientific Research Applications
(2S,3S)-2-Methyl-3-(trifluoromethyl)piperazine;dihydrochloride has been extensively studied in the scientific community due to its potential applications in various fields. One of the primary applications of this compound is in the field of neuroscience, where it is used to study the mechanism of action of various neurotransmitters such as dopamine and serotonin. This compound has also been used in the study of drug addiction and the development of potential therapeutic agents for the treatment of addiction.
properties
IUPAC Name |
(2S,3S)-2-methyl-3-(trifluoromethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c1-4-5(6(7,8)9)11-3-2-10-4;;/h4-5,10-11H,2-3H2,1H3;2*1H/t4-,5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPPCOGWBCQOLA-RSLHMRQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NCCN1)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2900155.png)
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900156.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2900158.png)

![N-ethyl-N-[(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2900161.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2900163.png)


![3-amino-N-(3-chlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2900168.png)

![1-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2900174.png)
